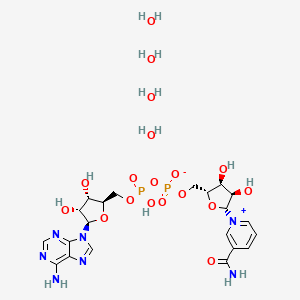

beta-Nicotinamide adenine dinucleotide 4-hydrate

Vue d'ensemble

Description

Beta-Nicotinamide adenine dinucleotide 4-hydrate: is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, acting as an electron carrier in redox reactions. This compound is essential for the production of adenosine triphosphate, the primary energy currency of the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Nicotinamide adenine dinucleotide 4-hydrate can be synthesized through various methods. One common approach involves the silanization of nicotinamide followed by condensation with hydroxyl-protected ribose in the presence of trimethylsilyl trifluoromethanesulfonate, which generates the beta-nucleoside with high stereoselectivity .

Industrial Production Methods: Industrial production often involves the use of yeast cells, such as Saccharomyces cerevisiae, to produce this compound. The compound is then purified using column chromatography to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Nicotinamide adenine dinucleotide 4-hydrate undergoes various types of reactions, including:

Oxidation-Reduction Reactions: It cycles between its oxidized form (NAD+) and reduced form (NADH) to maintain redox balance in cells.

Enzyme-Catalyzed Reactions: It participates in enzyme-catalyzed oxido-reduction processes and many genetic processes.

Common Reagents and Conditions: Common reagents used in these reactions include alcohol dehydrogenase and other enzymes that facilitate the transfer of electrons. Conditions typically involve maintaining a specific pH and temperature to ensure optimal enzyme activity .

Major Products Formed: The major products formed from these reactions include NADH and other reduced forms of the compound, which are essential for various metabolic pathways .

Applications De Recherche Scientifique

Enzyme Synthesis and Biocatalysis

β-NAD is extensively utilized in enzyme synthesis and biocatalysis due to its role as a cofactor in redox reactions. It serves as an electron carrier in metabolic pathways, facilitating the conversion of substrates into products. Key applications include:

- Biocatalysis : β-NAD is essential for enzymes that catalyze oxidation-reduction reactions, which are vital in metabolic processes.

- Enzyme Multiplied Immunoassay Technique (EMIT) : This technique employs β-NAD for the detection of drugs and metabolites in clinical samples, enhancing the accuracy of therapeutic drug monitoring (TDM) .

Therapeutic Applications

Recent studies have highlighted the therapeutic potential of β-NAD in treating various health conditions:

- Substance Use Disorder (SUD) : A pilot study demonstrated that intravenous infusions of NAD significantly reduced cravings, anxiety, and depression in individuals with SUD. The findings suggest that NAD can be a promising treatment option for addiction recovery .

- Neurodegenerative Diseases : Research indicates that NAD supplementation may protect against oxidative stress and neuronal damage associated with conditions like Alzheimer's and Parkinson's disease. Enhancing NAD levels has been shown to improve mitochondrial function and promote neuronal survival .

Clinical Significance

The clinical relevance of β-NAD extends to its implications in drug development and disease management:

- Cancer Therapy : NAD has been implicated in cancer metabolism, where cancer cells often exhibit increased glycolytic activity. Targeting NAD biosynthesis pathways may provide novel strategies for cancer treatment by inhibiting tumor growth .

- Aging and Age-Related Disorders : NAD levels decline with age, contributing to various age-related diseases. Enhancing NAD through dietary precursors or supplementation has been proposed as a strategy to mitigate age-associated decline in cellular function .

Research Methodologies

Quantitative methods for measuring NAD levels are crucial for understanding its biological roles:

- High-Performance Liquid Chromatography (HPLC) : This technique allows for accurate measurement of NAD concentrations in biological samples, facilitating research into its metabolic pathways and physiological effects .

- Clinical Trials : Ongoing clinical trials are investigating the efficacy of NAD precursors such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) in enhancing NAD levels and improving health outcomes .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Enzyme Synthesis | Biocatalysis, EMIT | Essential cofactor for redox reactions |

| Substance Use Disorder | IV NAD infusions | Significant reduction in cravings and anxiety |

| Neurodegenerative Diseases | Alzheimer's and Parkinson's treatment | Protects against oxidative stress |

| Cancer Therapy | Targeting NAD biosynthesis | Potential inhibition of tumor growth |

| Aging | Enhancing cellular function through supplementation | Mitigates age-related decline |

Mécanisme D'action

Beta-Nicotinamide adenine dinucleotide 4-hydrate exerts its effects by cycling between its oxidized (NAD+) and reduced (NADH) forms. This cycling is crucial for maintaining the redox balance necessary for continued cell growth and metabolic reactions . It acts as a cofactor for various enzymes, including sirtuins, poly (ADP-ribose) polymerases, and cADP-ribose synthases, which are involved in DNA repair, gene expression, and cell death .

Comparaison Avec Des Composés Similaires

- Beta-Nicotinamide adenine dinucleotide sodium salt

- Beta-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate

- Nicotinamide adenine dinucleotide phosphate (NADP)

Uniqueness: Beta-Nicotinamide adenine dinucleotide 4-hydrate is unique due to its high purity and stability at ambient temperatures compared to other forms of NAD. It is less hygroscopic and electrostatic, making it more stable and easier to handle in various research and industrial applications .

Activité Biologique

Beta-Nicotinamide adenine dinucleotide (β-NAD) is a crucial coenzyme involved in various biological processes, including metabolism, cell signaling, and the regulation of aging. This article explores the biological activity of β-NAD, focusing on its roles, mechanisms, and implications for health.

Overview of β-NAD

β-NAD is a cofactor that participates in redox reactions as both an electron donor and acceptor. It exists in two forms: oxidized (NAD) and reduced (NADH). The ratio of NAD to NADH is vital for maintaining cellular redox balance and influencing metabolic pathways .

Key Biological Functions

-

Metabolic Role :

- β-NAD plays a pivotal role in catabolic and anabolic processes. It acts as a coenzyme for dehydrogenases involved in glycolysis and the citric acid cycle, facilitating ATP production .

- It also participates in gluconeogenesis and fatty acid synthesis, highlighting its importance in energy metabolism .

- Cell Signaling :

- Role in Aging :

- Sirtuin Activation : Sirtuins are NAD-dependent deacetylases that regulate various biological processes through deacetylation of histones and non-histone proteins. By modulating sirtuin activity, β-NAD influences aging and stress resistance .

- DNA Repair : NAD is essential for the activity of PARPs, which are involved in DNA repair mechanisms. This function underscores the importance of β-NAD in maintaining genomic stability .

Case Studies

-

Clinical Trial on NMN Supplementation :

A randomized clinical trial involving 80 middle-aged adults demonstrated that NMN supplementation significantly increased blood NAD levels and improved physical performance metrics such as the six-minute walking test. Participants taking higher doses (600 mg and 900 mg) showed the most pronounced benefits without adverse effects . -

Animal Studies :

In studies with aged mice, NMN treatment resulted in improved muscle strength, enhanced insulin sensitivity, and reduced inflammatory markers. These findings suggest that β-NAD plays a protective role against age-related decline .

Data Table: Summary of Biological Activities

| Function | Description | Implications |

|---|---|---|

| Metabolism | Coenzyme in glycolysis and TCA cycle | Energy production |

| Cell Signaling | Substrate for sirtuins and PARPs | DNA repair and gene regulation |

| Aging | Decline in levels correlates with age; supplementation shows benefits | Potential anti-aging strategies |

| Inflammation Regulation | Modulates inflammatory responses through sirtuin activation | Implications for chronic diseases |

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDDIGNQVLAEO-ITGWJZMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O18P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.